molecular formula C7H14ClN B3090363 (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 121122-83-6

(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B3090363
CAS No.: 121122-83-6
M. Wt: 147.64
InChI Key: IZZMPZQAQTXAHW-UHRUZOLSSA-N
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Description

(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a high-purity chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 7 H 14 ClN and a molecular weight of 147.65 g/mol, serves as a key precursor in organic synthesis . Its defined stereochemistry and norbornane-based structure make it a valuable scaffold for developing novel active compounds. Literature indicates its application in the synthesis of prodrugs, such as those for fencamfamine, highlighting its role in central nervous system (CNS) drug discovery and development . Researchers utilize this chemical for its rigid bicyclic framework to study structure-activity relationships and create molecules with potential therapeutic effects for conditions like attention disorders and cognitive diseases . The compound has a melting point of approximately 295°C (with decomposition) and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHRUZOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121055-07-0
Record name (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through a series of reactions, including tosylation and nucleophilic substitution.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

NMDA Receptor Antagonism

One of the primary applications of bicyclo[2.2.1]heptan-2-amine derivatives is their role as noncompetitive antagonists at the NMDA receptor. Research has demonstrated that these compounds can exhibit moderate binding affinity at NMDA receptors, which are implicated in neurodegenerative diseases. For instance, a study synthesized several bicycloheptane-based compounds and evaluated their pharmacological activities both in vitro and in vivo, revealing promising neuroprotective effects and acceptable toxicity profiles .

Key Findings:

  • Binding Affinity: IC50 values around 7.86 μM for selected compounds.
  • Neuroprotection: Efficacy demonstrated in the maximal electroshock (MES) test at doses of 100 mg/kg.

Antiviral Activity

Recent studies have explored the potential of bicyclo[2.2.1]heptane derivatives as antiviral agents. Specifically, new nucleoside analogs incorporating this bicyclic structure have shown activity against various viruses, including HSV-1 and HIV-1. A notable finding was that certain compounds exhibited IC50 values comparable to acyclovir, indicating their potential as antiviral candidates .

Table: Antiviral Activity of Bicyclo[2.2.1]heptane Derivatives

CompoundVirus TargetedIC50 (µM)
6jHSV-115 ± 2
6dHSV-121 ± 4
6fHSV-128 ± 4

Synthesis of Constrained Amines

The bicyclo[2.2.1]heptane framework allows for the efficient synthesis of constrained amines, which are valuable in drug development due to their unique steric and electronic properties. Researchers have developed methodologies for synthesizing various derivatives through palladium-catalyzed reactions that enhance the functionalization of saturated amine scaffolds without the need for silver catalysts .

Key Synthesis Steps:

  • Use of palladium(II) catalysts for C(sp3)–H arylation.
  • Multigram synthesis protocols established for scalability in pharmaceutical applications.

Neurodegenerative Disease Models

A study involving the synthesis and evaluation of bicyclo[2.2.1]heptan-2-amine derivatives highlighted their potential therapeutic effects in models of neurodegeneration. The compounds were tested for their ability to mitigate symptoms associated with conditions like Alzheimer's disease by modulating NMDA receptor activity.

Cancer Therapeutics

Another research avenue involves exploring bicyclo[2.2.1]heptane derivatives as anticancer agents. Certain compounds have shown cytostatic activity against cancer cell lines, suggesting a role in cancer therapy development .

Mechanism of Action

The mechanism of action of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride with structurally or functionally related bicyclic amines, focusing on stereochemistry, pharmacological activity, and physicochemical properties.

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Primary Applications References
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine HCl 65481-69-8 C₇H₁₃N·HCl 147.64 Parent compound; no additional substituents Chiral ligand, receptor studies
TC-5214 (S-(+)-Mecamylamine) 121055-07-0 C₁₀H₂₁N·HCl 203.8 N,2,3,3-Tetramethyl substitution Neuronal nicotinic receptor (NNR) antagonist; antidepressant
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium chloride 24629-54-7 C₁₀H₂₀N·HCl 189.73 Three methyl groups at positions 1,7,7 Antimicrobial research
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine 7242-92-4 C₇H₁₃N 111.18 Diastereomer with (1R,2R,4S) configuration Intermediate in organic synthesis
AGN 192403 Hydrochloride 175521-95-6 C₁₀H₂₀ClN 189.73 3-Isopropyl substitution on bicyclic core Neuropharmacology studies

Pharmacological and Functional Comparisons

  • Receptor Selectivity: The parent compound (1R,2S,4S)-isomer shows selectivity for adenosine A1 receptors (A1AR) as a ligand, with minimal activity at A2A or A3 receptors . TC-5214, a methylated derivative, acts as a potent NNR antagonist, demonstrating antidepressant efficacy in preclinical models . AGN 192403 exhibits affinity for adrenergic receptors, highlighting how substituent groups (e.g., isopropyl) alter target specificity .
  • Physicochemical Properties :

    • Lipophilicity : The parent compound has a calculated topological polar surface area (TPSA) of 26 Ų, indicating moderate permeability . TC-5214, with additional methyl groups, has higher lipophilicity (TPSA: 12 Ų), enhancing blood-brain barrier penetration .
    • Stability : (1R,2S,4S)-isomer is stable under recommended storage conditions (2–8°C, dry) , whereas TC-5214 requires rigorous moisture control due to hygroscopicity .

Key Research Findings

  • Chiral Resolution : The (1R,2S,4S)-isomer’s rigid structure makes it a valuable chiral auxiliary in asymmetric synthesis, achieving >99% enantiomeric excess in certain reactions .
  • Biological Activity: TC-5214’s antidepressant effects are linked to NNR modulation, with EC₅₀ values in the nanomolar range .
  • SAR Insights : Methyl or isopropyl substitutions at specific positions enhance receptor affinity but may reduce metabolic stability .

Biological Activity

(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride, often referred to as a bicyclic amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies.

The compound has the molecular formula C7H13NC_7H_{13}N and is characterized by a bicyclic structure that contributes to its biological interactions. Its hydrochloride form enhances solubility and stability in biological environments.

Research indicates that bicyclo[2.2.1]heptan-2-amine derivatives may function as noncompetitive antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function. This mechanism suggests potential applications in neurodegenerative diseases and cognitive disorders .

NMDA Receptor Antagonism

A study evaluated various N-substituted derivatives of bicyclo[2.2.1]heptan-2-amine for their activity at NMDA receptors. The findings demonstrated that certain modifications significantly enhanced antagonistic properties, indicating the potential for developing therapeutic agents targeting excitotoxicity associated with neurological conditions .

Orexin Receptor Antagonism

Another area of interest is the compound's role as an orexin receptor antagonist . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Bicyclo[2.2.1]heptan-2-amine derivatives have been shown to inhibit orexin receptors, suggesting therapeutic uses in sleep disorders and eating-related conditions .

Study on Cognitive Function

A clinical study investigated the effects of a bicyclo[2.2.1]heptan-2-amine derivative on patients with cognitive impairments associated with Alzheimer's disease. The results indicated an improvement in cognitive scores compared to a placebo group, supporting the compound's potential as a neuroprotective agent .

Sleep Disorders

In animal models, administration of the hydrochloride form resulted in significant reductions in wakefulness and increased sleep duration, highlighting its efficacy as a treatment for insomnia .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NMDA Receptor AntagonismNoncompetitive inhibition
Orexin Receptor AntagonismInhibition of orexin signaling
Cognitive EnhancementImprovement in memory functions
Sleep RegulationInduction of sleep

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride, and what key reaction conditions should be optimized?

  • Methodology : Synthesis typically involves functionalization of the bicyclic core via nucleophilic substitution or reductive amination. Key steps include:

  • Oxidation/Reduction : Use KMnO₄ for oxidation to ketones or LiAlH₄ for amine reduction under inert atmospheres (e.g., argon) .
  • Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis to maintain the (1R,2S,4S) configuration .
  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
    • Optimization : Monitor reaction progress via TLC or HPLC, adjusting pH and temperature to avoid racemization .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye corrosion risks .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., nitrogen oxides) .
    • Storage : Keep in airtight containers at 2–8°C, protected from moisture and strong oxidizers. Stability studies indicate decomposition above 40°C .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Characterization Workflow :

  • NMR : ¹H/¹³C NMR to confirm bicyclic structure and stereochemistry (e.g., δ 2.8–3.2 ppm for amine protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 148.11) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: 0.1% TFA in acetonitrile/water .

Advanced Research Questions

Q. How do structural analogs of this compound differ in receptor binding efficacy, and what methodological approaches are used to compare them?

  • Comparative Analysis :

  • Structural Analogs : Compare with bicyclo[2.2.2]octane derivatives (e.g., 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) to assess steric and electronic effects on binding .
  • In Silico Methods : Molecular docking (AutoDock Vina) and MD simulations to predict affinity for targets like GPCRs or monoamine transporters .
  • In Vitro Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin receptors) to quantify IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Data Reconciliation :

  • Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (e.g., diastereomeric contaminants) as confounding factors .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .
  • Meta-Analysis : Compare studies using tools like PRISMA to identify methodological disparities (e.g., dosing regimens or solvent effects) .

Q. What in vitro models are suitable for evaluating its pharmacological mechanisms, and how are confounding variables controlled?

  • Model Selection :

  • Primary Neuronal Cultures : Rat cortical neurons for neuropharmacology studies; measure cAMP levels via ELISA to assess adenylate cyclase modulation .
  • Immortalized Cell Lines : SH-SY5Y cells for dopamine transporter inhibition assays .
    • Controls :
  • Vehicle Controls : Use DMSO (<0.1%) to rule out solvent toxicity.
  • Positive/Negative Controls : Include known agonists/antagonists (e.g., imipramine for monoamine uptake) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Reactant of Route 2
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(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

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